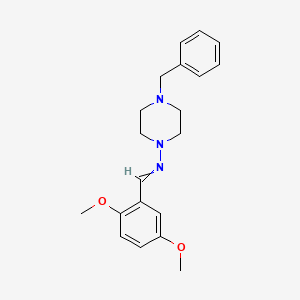![molecular formula C15H13BrO2 B5696364 1-{4-[(4-bromophenoxy)methyl]phenyl}ethanone](/img/structure/B5696364.png)
1-{4-[(4-bromophenoxy)methyl]phenyl}ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-[(4-bromophenoxy)methyl]phenyl}ethanone, also known as BPP, is an organic compound that belongs to the family of benzophenones. It is a white crystalline powder with a molecular formula of C15H13BrO2 and a molecular weight of 303.17 g/mol. BPP has been widely used in scientific research due to its unique chemical properties and potential applications in various fields.
Mecanismo De Acción
1-{4-[(4-bromophenoxy)methyl]phenyl}ethanone works by interacting with the target analyte through various mechanisms, including hydrogen bonding, electrostatic interactions, and hydrophobic interactions. The interaction between 1-{4-[(4-bromophenoxy)methyl]phenyl}ethanone and the analyte leads to a change in the fluorescence intensity, which can be measured and used to quantify the concentration of the analyte.
Biochemical and Physiological Effects:
1-{4-[(4-bromophenoxy)methyl]phenyl}ethanone has been shown to have a low toxicity profile and is generally considered safe for use in scientific research. It has been used in various biochemical and physiological studies to investigate the role of different molecules and pathways in various diseases and conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-{4-[(4-bromophenoxy)methyl]phenyl}ethanone has several advantages over other fluorescent probes, including high sensitivity, selectivity, and stability. It is also relatively easy to synthesize and purify, making it a cost-effective option for scientific research. However, 1-{4-[(4-bromophenoxy)methyl]phenyl}ethanone also has some limitations, including limited solubility in aqueous solutions and potential interference from other molecules and compounds.
Direcciones Futuras
There are several potential future directions for 1-{4-[(4-bromophenoxy)methyl]phenyl}ethanone research, including the development of new synthesis methods to improve the yield and purity of the compound, the investigation of its potential applications in various fields, such as drug discovery and environmental monitoring, and the optimization of its properties for specific applications. Additionally, further research is needed to fully understand the mechanism of action of 1-{4-[(4-bromophenoxy)methyl]phenyl}ethanone and its potential impact on biological systems.
Métodos De Síntesis
1-{4-[(4-bromophenoxy)methyl]phenyl}ethanone can be synthesized through a multi-step process involving the reaction of 4-bromobenzyl alcohol with 4-bromophenylacetic acid, followed by oxidation and cyclization reactions. The final product is obtained through a purification process involving recrystallization.
Aplicaciones Científicas De Investigación
1-{4-[(4-bromophenoxy)methyl]phenyl}ethanone has been extensively used in scientific research as a fluorescent probe for detecting and measuring the concentration of various analytes, including metal ions, amino acids, and proteins. It has also been used as a photosensitizer in photodynamic therapy for the treatment of cancer and other diseases.
Propiedades
IUPAC Name |
1-[4-[(4-bromophenoxy)methyl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO2/c1-11(17)13-4-2-12(3-5-13)10-18-15-8-6-14(16)7-9-15/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXLTSPDKOBTJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)COC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(4-Bromophenoxy)methyl]phenyl}-1-ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(3,5-dimethylbenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5696286.png)

![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5696293.png)

![4-[(4-morpholinylacetyl)amino]benzamide](/img/structure/B5696312.png)
![methyl 4-methyl-3-({3-[(4-methylphenyl)thio]propanoyl}amino)benzoate](/img/structure/B5696318.png)
![4,5-dihydro[1,2,5]oxadiazolo[3,4-a]phenazine](/img/structure/B5696328.png)
![4-[allyl(methylsulfonyl)amino]-N-cyclopentylbenzamide](/img/structure/B5696331.png)
![5-[(5-methyl-2-furyl)methylene]-2-[4-(methylthio)phenyl]-1,3-dioxane-4,6-dione](/img/structure/B5696338.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-propoxybenzamide](/img/structure/B5696349.png)
![N'-[1-(3,4-dimethoxyphenyl)ethylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5696375.png)

